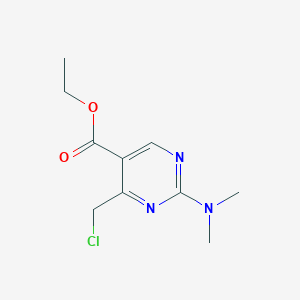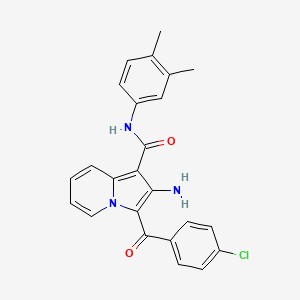
Tert-Butyl-4-(2-Chlorethyl)-4-cyanopiperidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is an organic compound . It is a derivative of N-Boc piperazine . The IUPAC name for this compound is tert-butyl 4-(2-chloroethyl)-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis involved the reaction of piperazine with haloacetic acid derivatives via nucleophilic substitution .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is C11H21ClN2O2 . The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Williamson Ether synthesis involves an alkoxide that reacts with a primary haloalkane or a sulfonate ester in an SN2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate include a molecular weight of 248.75 Da . The compound is typically stored under inert atmosphere and at temperatures below -20°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
Der Piperazinring in dieser Verbindung dient als vielseitiges Gerüst für die Entwicklung neuer Medikamente. Forscher haben sein Potenzial als Baustein für verschiedene pharmakologisch aktive Moleküle untersucht. Zu den wichtigsten Bereichen gehören:
Wirkmechanismus
The mechanism of action of similar compounds has been studied. For example, lomustine, a bifunctional alkylating agent, alkylates both DNA and RNA, and has the ability to create interstrand cross-links (ICLs) in DNA . As with other nitrosoureas, it may also inhibit several key enzymatic processes by carbamoylation of amino acids in proteins .
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-8-5-13(10-15,4-7-14)6-9-16/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPMKAJVSMTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)


![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)


![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)
![Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2420369.png)
![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)
![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)